molecular formula C6H3BrClN3 B12469493 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine

7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine

Katalognummer: B12469493
Molekulargewicht: 232.46 g/mol
InChI-Schlüssel: FVXCKDIAPSQKKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine: is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, on the imidazo[4,5-C]pyridine ring. It has a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with bromine and chlorine sources in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It has shown promise in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties .

Wirkmechanismus

The mechanism of action of 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine is unique due to the specific placement of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazopyridine derivatives may not be as effective .

Eigenschaften

Molekularformel

C6H3BrClN3

Molekulargewicht

232.46 g/mol

IUPAC-Name

7-bromo-6-chloro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-4-5-3(10-2-11-5)1-9-6(4)8/h1-2H,(H,10,11)

InChI-Schlüssel

FVXCKDIAPSQKKV-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(C(=N1)Cl)Br)N=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.